(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone (4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16541556
InChI: InChI=1S/C24H22ClNO3/c1-24(2)19-6-4-5-7-20(19)26(23(28)15-8-10-16(25)11-9-15)22(24)18-14-17(29-3)12-13-21(18)27/h4-14,22,27H,1-3H3
SMILES:
Molecular Formula: C24H22ClNO3
Molecular Weight: 407.9 g/mol

(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone

CAS No.:

Cat. No.: VC16541556

Molecular Formula: C24H22ClNO3

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone -

Specification

Molecular Formula C24H22ClNO3
Molecular Weight 407.9 g/mol
IUPAC Name (4-chlorophenyl)-[2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2H-indol-1-yl]methanone
Standard InChI InChI=1S/C24H22ClNO3/c1-24(2)19-6-4-5-7-20(19)26(23(28)15-8-10-16(25)11-9-15)22(24)18-14-17(29-3)12-13-21(18)27/h4-14,22,27H,1-3H3
Standard InChI Key QMVZVLZPRVWRKF-UHFFFAOYSA-N
Canonical SMILES CC1(C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three aromatic systems:

  • A 4-chlorophenyl group at the ketone position, contributing electron-withdrawing effects.

  • A 2-(2-hydroxy-5-methoxyphenyl) substituent, which introduces hydrogen-bonding capacity via the phenolic -OH group and steric bulk from the methoxy group.

  • A 3,3-dimethylindoline core, providing a rigid bicyclic framework that may influence binding to biological targets .

The methanone bridge (-CO-) connects the 4-chlorophenyl group to the indoline nitrogen, creating a planar region that could facilitate π-π stacking interactions .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1174372-99-6
Molecular FormulaC₂₄H₂₂ClNO₃
Molecular Weight407.9 g/mol
SMILES NotationCC1(C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)O)C
InChI KeyQMVZVLZPRVWRKF-UHFFFAOYSA-N

Spectroscopic and Physicochemical Properties

While experimental data on solubility, melting point, and spectral signatures (e.g., NMR, IR) are absent in available literature, predictions can be made based on structural analogs:

  • Solubility: Likely low aqueous solubility due to aromaticity and hydrophobic methyl groups; moderate solubility in polar organic solvents like DMSO or methanol.

  • LogP: Estimated at ~3.5–4.2 (moderately lipophilic), favoring membrane permeability .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ketone and ester-like linkages.

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound’s synthesis likely involves three key fragments:

  • 4-Chlorobenzoyl chloride as the acylating agent.

  • 2-(2-Hydroxy-5-methoxyphenyl)-3,3-dimethylindoline, synthesized via cyclization of an appropriate aniline derivative.

  • Coupling via Friedel-Crafts acylation or nucleophilic substitution .

Reported Synthetic Pathways

Though no explicit protocol exists for this compound, analogous indole acylations provide guidance. For example, Zhou and Chen (2019) demonstrated N-acylation of indoles using alkenyl carboxylates catalyzed by Na₂CO₃ in acetonitrile at 120°C . Adapting this method:

  • Indoline Preparation: Cyclize 2-(2-hydroxy-5-methoxyphenyl)aniline with acetone under acid catalysis to form the 3,3-dimethylindoline scaffold.

  • Acylation: React the indoline with 4-chlorobenzoyl chloride in acetonitrile using Na₂CO₃ as a base .

  • Purification: Column chromatography (petroleum ether/EtOAc gradient) yields the final product .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Predicted)
Indoline cyclizationH₂SO₄, acetone, reflux, 12 h60–70%
N-Acylation4-Cl-benzoyl chloride, Na₂CO₃, MeCN, 120°C, 24 h45–55%
PurificationSilica gel chromatography>95% purity

Challenges include regioselectivity in acylation and steric hindrance from the dimethyl groups, necessitating optimized stoichiometry and temperature .

Biological Activity and Mechanistic Hypotheses

Target Prediction

Docking studies using the compound’s 3D structure (PubChem Conformer ) suggest potential interactions with:

  • Cyclooxygenase-2 (COX-2): The methoxyphenol group may bind to the enzyme’s hydrophobic pocket, mimicking flavonoid inhibitors.

  • Serotonin receptors: The indoline core resembles tryptamine derivatives, implicating 5-HT₂A/₂C antagonism .

  • Caspase-1: Structural similarity to caspase inhibitors (e.g., CAS 178603-78-6 ) raises possible apoptotic modulation.

In Vitro Profiling

Hypothetical assays and expected outcomes:

Table 3: Proposed Biological Screening

AssayTargetPredicted IC₅₀/EC₅₀Rationale
COX-2 inhibitionInflammation1–10 µMMethoxyphenol anti-inflammatory activity
Antimicrobial screeningS. aureus, E. coliMIC: 25–50 µg/mLChlorophenyl moiety efficacy
Cytotoxicity (MTT)HeLa cellsIC₅₀: 5–20 µMIndole derivatives’ anticancer effects

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis or biocatalysis to improve acylation efficiency .

  • In Vivo Toxicity Studies: Assess acute toxicity in rodent models to establish safety margins.

  • Structural Analogues: Modify the methoxy group to -CF₃ or -CN to enhance metabolic stability .

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